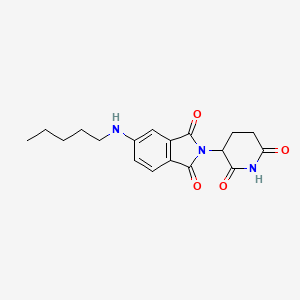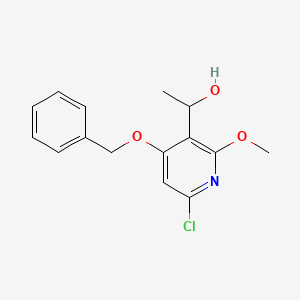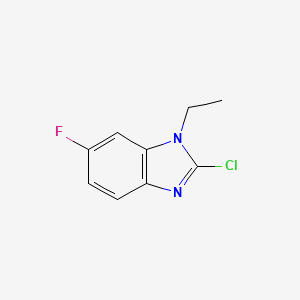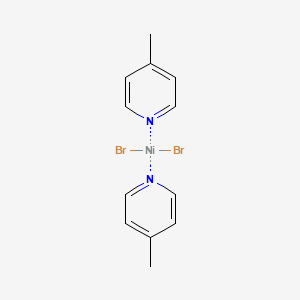
Dibromobis(4-methylpyridine)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromobis(4-methylpyridine)nickel is a coordination compound with the chemical formula NiBr₂(C₆H₇N)₂. It is composed of a nickel(II) ion coordinated to two bromide ions and two 4-methylpyridine ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibromobis(4-methylpyridine)nickel can be synthesized through the reaction of nickel(II) bromide with 4-methylpyridine in an appropriate solvent. The reaction typically involves dissolving nickel(II) bromide in a solvent such as ethanol or methanol, followed by the addition of 4-methylpyridine. The mixture is then stirred and heated to facilitate the formation of the coordination compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Dibromobis(4-methylpyridine)nickel undergoes various chemical reactions, including:
Substitution Reactions: The 4-methylpyridine ligands can be substituted by other ligands in the presence of suitable reagents.
Oxidation-Reduction Reactions: The nickel(II) center can participate in redox reactions, where it can be reduced to nickel(I) or oxidized to nickel(III) under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other pyridine derivatives or ligands that can displace the 4-methylpyridine ligands.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) or oxidizing agents (e.g., hydrogen peroxide) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are new coordination compounds where the 4-methylpyridine ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox conditions but can include nickel(I) or nickel(III) complexes.
Aplicaciones Científicas De Investigación
Dibromobis(4-methylpyridine)nickel has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in the field of metal-based drugs.
Mecanismo De Acción
The mechanism by which Dibromobis(4-methylpyridine)nickel exerts its effects involves coordination chemistry principles. The nickel(II) ion forms coordination bonds with the bromide ions and 4-methylpyridine ligands, creating a stable complex. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dibromobis(pyridine)nickel: Similar in structure but with pyridine ligands instead of 4-methylpyridine.
Dibromobis(triphenylphosphine)nickel(II): Contains triphenylphosphine ligands instead of 4-methylpyridine.
Propiedades
Fórmula molecular |
C12H14Br2N2Ni |
|---|---|
Peso molecular |
404.75 g/mol |
Nombre IUPAC |
dibromonickel;4-methylpyridine |
InChI |
InChI=1S/2C6H7N.2BrH.Ni/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
XQVWHISDESZQOS-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=NC=C1.CC1=CC=NC=C1.[Ni](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


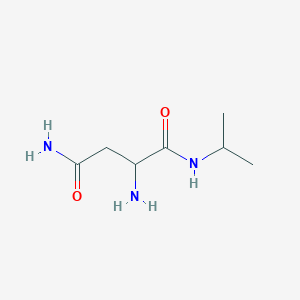
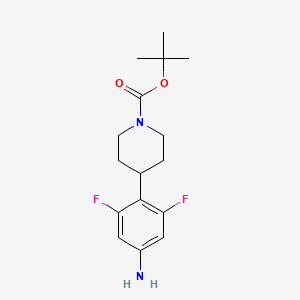
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
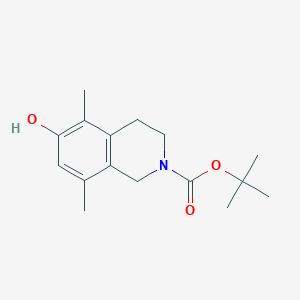
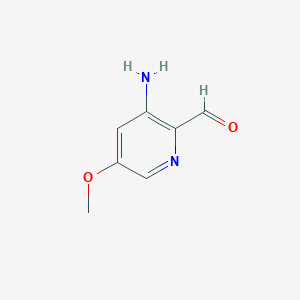

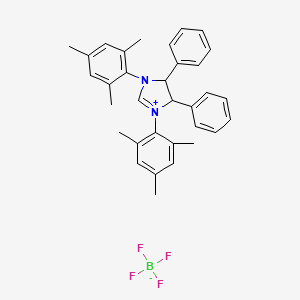
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
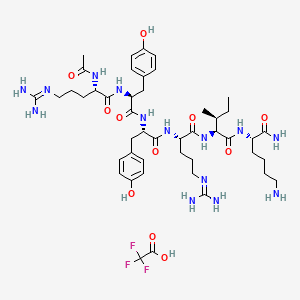
![Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13912394.png)
